Cas no 1449477-39-7 (Propanoic acid, 2,2-dimethyl-, 1,1',1''-[5-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-1,2,3-benzenetriyl] ester)
1449477-39-7 structure
Product Name:Propanoic acid, 2,2-dimethyl-, 1,1',1''-[5-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-1,2,3-benzenetriyl] ester
CAS-nummer:1449477-39-7
MF:C30H38O10
MW:558.616730213165
CID:5616172
Update Time:2023-09-05
Propanoic acid, 2,2-dimethyl-, 1,1',1''-[5-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-1,2,3-benzenetriyl] ester Chemische en fysische eigenschappen
Naam en identificatie
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- Propanoic acid, 2,2-dimethyl-, 1,1',1''-[5-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-1,2,3-benzenetriyl] ester
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- Inchi: 1S/C30H38O10/c1-28(2,3)25(34)38-21-10-15(23-19(33)14-17-18(32)12-16(31)13-20(17)37-23)11-22(39-26(35)29(4,5)6)24(21)40-27(36)30(7,8)9/h10-13,19,23,31-33H,14H2,1-9H3/t19-,23-/m1/s1
- InChI-sleutel: FUSPXHOMTLDYPD-AUSIDOKSSA-N
- LACHT: C1(OC(=O)C(C)(C)C)=CC([C@H]2OC3=CC(O)=CC(O)=C3C[C@H]2O)=CC(OC(=O)C(C)(C)C)=C1OC(=O)C(C)(C)C
Experimentele eigenschappen
- Dichtheid: 1.249±0.06 g/cm3(Predicted)
- Kookpunt: 695.1±55.0 °C(Predicted)
- pka: 9.59±0.60(Predicted)
Propanoic acid, 2,2-dimethyl-, 1,1',1''-[5-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-1,2,3-benzenetriyl] ester Gerelateerde literatuur
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
1449477-39-7 (Propanoic acid, 2,2-dimethyl-, 1,1',1''-[5-[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-1,2,3-benzenetriyl] ester) Gerelateerde producten
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